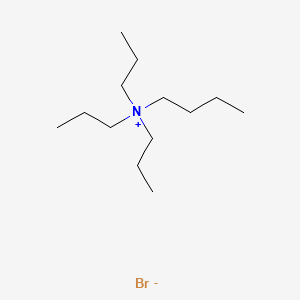

Butyltripropylammonium bromide

Description

Structure

3D Structure of Parent

Properties

CAS No. |

61175-77-7 |

|---|---|

Molecular Formula |

C13H30BrN |

Molecular Weight |

280.29 g/mol |

IUPAC Name |

butyl(tripropyl)azanium;bromide |

InChI |

InChI=1S/C13H30N.BrH/c1-5-9-13-14(10-6-2,11-7-3)12-8-4;/h5-13H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

SXUONWAMSFNGTD-UHFFFAOYSA-M |

SMILES |

CCCC[N+](CCC)(CCC)CCC.[Br-] |

Canonical SMILES |

CCCC[N+](CCC)(CCC)CCC.[Br-] |

Other CAS No. |

61175-77-7 |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Strategies for the Preparation of Quaternary Ammonium (B1175870) Bromide Salts

The preparation of quaternary ammonium salts (QAS) is a cornerstone of industrial and laboratory synthesis due to their wide range of applications. mdpi.com These salts consist of a central, positively charged nitrogen atom bonded to four organic groups, with a corresponding anion, in this case, bromide. mdpi.com

The most common and direct method for synthesizing quaternary ammonium salts is the Menshutkin reaction, a process that involves the alkylation of a tertiary amine. wikipedia.org This reaction is a type of bimolecular nucleophilic substitution (SN2) where the lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic carbon of an alkyl halide. nih.gov

The general scheme for the synthesis of a tetraalkylammonium bromide, such as Butyltripropylammonium bromide, involves the reaction of a tertiary amine with an appropriate alkyl bromide. For Butyltripropylammonium bromide, this can be achieved by two primary pathways:

Reaction of tripropylamine (B89841) with 1-bromobutane.

Reaction of N-butyl-N,N-dipropylamine with 1-bromopropane.

The reaction rate and yield are influenced by several factors, including the nature of the alkyl halide, the structure of the tertiary amine, the solvent, and the temperature. Alkyl iodides are generally more reactive than bromides, which are in turn more reactive than chlorides. wikipedia.org The reaction is typically conducted in polar solvents which help to stabilize the charged transition state, thereby increasing the reaction rate. wikipedia.orgnih.gov

| Parameter | Description | Common Examples/Conditions |

|---|---|---|

| Tertiary Amine | The nitrogen-containing nucleophile. | Trialkylamines (e.g., Tripropylamine, Tributylamine) |

| Alkylating Agent | The electrophile, typically an alkyl halide. | Alkyl bromides (e.g., 1-Bromobutane, n-Butylbromide) google.com |

| Solvent | Polar solvents are preferred to facilitate the SN2 reaction. | Acetonitrile (B52724), Alcohols, N,N-Dimethylformamide (DMF) wikipedia.orggoogle.com |

| Temperature | Varies depending on the reactivity of the substrates. | Reflux conditions are common to drive the reaction to completion. google.com |

| Atmosphere | Often performed under an inert atmosphere to prevent side reactions. | Nitrogen, Argon google.com |

While the Menshutkin reaction is robust, research has focused on optimizing conditions for higher yields, purity, and more environmentally friendly processes. For the synthesis of analogous compounds like tetrabutylammonium (B224687) bromide (TBAB), unexpectedly high yields have been achieved using acetonitrile as the solvent. google.com A patented method describes refluxing tributylamine (B1682462) and n-butylbromide in acetonitrile for approximately 12 to 24 hours. google.com This approach results in yields exceeding 75%, a significant improvement over reactions in other aprotic dipolar solvents like DMF. google.com

Another advanced approach involves the use of continuous microchannel reactors. A process for synthesizing TBAB utilizes a photocatalytic continuous microchannel reactor to first produce tributylamine, which is then reacted with n-bromobutane in a second continuous microchannel reactor at 60-90 °C for 3-5 hours to obtain the final product in high yield. google.com Such methods offer improved safety, efficiency, and scalability. Furthermore, alternative "green" alkylating agents like dimethyl carbonate have been explored for quaternization, followed by ion exchange to yield the desired bromide salt, minimizing the use of traditional alkyl halides. researchgate.net

Purification and Characterization Techniques in Synthetic Studies

Following synthesis, the crude product contains the desired quaternary ammonium salt along with unreacted starting materials and potential side products. The physical properties of quaternary ammonium salts, being similar to inorganic salts, can make purification challenging. dtic.mil

Purification typically involves several steps. A common method is the precipitation of the salt from the reaction mixture, often by cooling or by adding a less polar solvent (a non-solvent) like hexane (B92381) or diethyl ether. nih.govgoogle.com The precipitated solid can then be collected by filtration. google.com The product is often washed with a volatile organic solvent to remove impurities. google.com Recrystallization from a suitable solvent system is a powerful technique to obtain high-purity crystalline material. google.com For instance, a crude product of tetrabutylammonium bromide can be purified by heating in ethyl acetate, followed by cooling to induce crystallization, filtration, and drying under vacuum. google.com

To confirm the identity and structure of the synthesized Butyltripropylammonium bromide, several spectroscopic techniques are employed. These methods provide detailed information about the molecular structure, bonding, and functional groups present in the compound.

NMR spectroscopy is one of the most powerful tools for the structural elucidation of organic compounds. Both ¹H NMR and ¹³C NMR are used to confirm the presence and connectivity of the butyl and propyl groups attached to the nitrogen atom. nih.gov

In the ¹H NMR spectrum, the protons on the carbon atoms adjacent to the positively charged nitrogen (α-protons) are deshielded and thus appear at a lower field (higher chemical shift) compared to protons further down the alkyl chains. mdpi.com The integration of the signals corresponds to the number of protons in each unique environment, confirming the ratio of butyl to propyl groups.

In the ¹³C NMR spectrum, a similar deshielding effect is observed for the carbon atoms. The α-carbons appear at a lower field than the β, γ, and δ carbons. The number of distinct signals in the spectrum indicates the number of chemically non-equivalent carbon atoms, which should match the expected structure of Butyltripropylammonium bromide. mdpi.compg.gda.pl

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| N-CH₂-(CH₂)₂-CH₃ (Butyl) | ~3.2 - 3.4 (triplet) | ~58 - 60 |

| N-CH₂-CH₂-CH₃ (Propyl) | ~3.1 - 3.3 (triplet) | ~60 - 62 |

| N-CH₂-CH₂-CH₂-CH₃ (Butyl) | ~1.6 - 1.8 (multiplet) | ~23 - 25 |

| N-CH₂-CH₂-CH₃ (Propyl) | ~1.7 - 1.9 (multiplet) | ~15 - 17 |

| N-(CH₂)₂-CH₂-CH₃ (Butyl) | ~1.3 - 1.5 (multiplet) | ~19 - 21 |

| N-(CH₂)₂-CH₃ (Butyl) | ~0.9 - 1.0 (triplet) | ~13 - 14 |

| N-(CH₂)₂-CH₃ (Propyl) | ~0.9 - 1.1 (triplet) | ~10 - 12 |

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For Butyltripropylammonium bromide, the FT-IR spectrum is characterized by the vibrations of the alkyl chains and the quaternary ammonium group. pg.gda.pl

The most prominent bands are the C-H stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups, which typically appear in the region of 2800-3000 cm⁻¹. mdpi.com The intensity of these aliphatic C-H absorption bands increases with the length of the alkyl chains. mdpi.com Specific bands corresponding to the quaternary ammonium salt structure can also be observed. For example, characteristic peaks assigned to quaternary ammonium salts have been reported around 1474 cm⁻¹. cambridge.org The C-N stretching vibration may also be identified, although it can be weak and coupled with other vibrations. researchgate.net

| Frequency Range (cm⁻¹) | Vibrational Mode | Reference |

|---|---|---|

| 2994 - 2826 | Aliphatic C-H stretching (asymmetric and symmetric from CH₃ and CH₂) | mdpi.com |

| ~1474 | Quaternary ammonium salt absorption | cambridge.org |

| ~960 | Quaternary nitrogen absorption | researchgate.net |

Spectroscopic Methods for Structural Elucidation

Mass Spectrometry

Mass spectrometry is a critical analytical technique for the structural elucidation of Butyltripropylammonium bromide. The analysis primarily focuses on the cation, Butyltripropylammonium ([BTP]⁺). In mass spectrometry, particularly with techniques like electrospray ionization (ESI), the compound will readily show the cationic species. researchgate.net

The mass spectrum is expected to be dominated by the molecular ion of the cation. The fragmentation of quaternary ammonium salts is well-documented and typically proceeds through several key pathways. nih.govmdpi.com For the Butyltripropylammonium cation, the primary fragmentation mechanisms observed in tandem mass spectrometry (MS/MS) would include charge-remote and charge-directed processes. nih.gov

A characteristic fragmentation pattern for alkyl quaternary ammonium cations is the neutral loss of an alkene, a process known as Hofmann elimination. rsc.org In the case of Butyltripropylammonium bromide, this would involve the elimination of butene or propene. The fragmentation can also occur through the loss of an alkane. rsc.org

The expected key fragments in the mass spectrum of the Butyltripropylammonium cation are summarized in the table below. The presence of bromine isotopes, 79Br and 81Br, in approximately a 1:1 ratio, would result in characteristic M and M+2 peaks for any fragment containing a bromine atom, although the positive ion mode primarily analyzes the cation. youtube.comdocbrown.info

Table 1: Predicted Mass Spectrometry Fragmentation for Butyltripropylammonium Cation

| m/z (mass-to-charge ratio) | Ion Structure/Fragment | Fragmentation Pathway |

|---|---|---|

| 200.26 | [C₁₃H₃₀N]⁺ | Molecular Ion (Butyltripropylammonium cation) |

| 158.21 | [C₁₀H₂₄N]⁺ | Loss of propene (C₃H₆) |

| 144.19 | [C₉H₂₂N]⁺ | Loss of butene (C₄H₈) |

| 57.07 | [C₄H₉]⁺ | Butyl cation |

| 43.05 | [C₃H₇]⁺ | Propyl cation |

Purity Assessment Methodologies

The purity of Butyltripropylammonium bromide is crucial for its application, and various analytical methods are employed to assess it. alfa-chemistry.com Potential impurities in Butyltripropylammonium bromide could include unreacted starting materials, such as tripropylamine and 1-bromobutane, or byproducts from side reactions. orgsyn.orgnih.gov The water content is also a critical purity parameter. google.com

Several methodologies are utilized for the comprehensive purity assessment of quaternary ammonium salts: alfa-chemistry.com

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for determining the purity of non-volatile compounds like Butyltripropylammonium bromide. thermofisher.comtcichemicals.com Using a suitable column, such as a Hypercarb column, and a UV detector, it is possible to separate and quantify the main compound from its organic impurities. thermofisher.comgoogle.com

Titration: The bromide content can be determined accurately using titration methods, such as argentometric titration. google.com This helps to confirm the correct stoichiometry of the salt.

Karl Fischer Titration: This is a standard method specifically used for the precise determination of water content in the sample. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can provide detailed structural information and are powerful tools for identifying and quantifying organic impurities. The absence of signals corresponding to starting materials or side-products confirms the purity of the sample.

Gas Chromatography (GC): Volatile impurities, such as residual solvents or unreacted alkyl halides, can be detected and quantified using gas chromatography. alfa-chemistry.com

Thin-Layer Chromatography (TLC): TLC is a simpler chromatographic technique that can be used for rapid purity checks during synthesis. srce.hr The high polarity of the quaternary ammonium salt results in low mobility on standard phases. srce.hr

Table 3: Methodologies for Purity Assessment of Butyltripropylammonium Bromide

| Methodology | Parameter/Impurity Detected | Purpose |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Organic impurities, byproducts | Quantification of purity and impurity profile. google.com |

| Titration (e.g., Argentometric) | Bromide content | Confirmation of salt stoichiometry. google.com |

| Karl Fischer Titration | Water content | Quantification of residual water. google.com |

| Nuclear Magnetic Resonance (NMR) | Starting materials, side-products | Structural confirmation and purity check. alfa-chemistry.com |

| Gas Chromatography (GC) | Volatile organic impurities | Detection of residual solvents and reactants. alfa-chemistry.com |

| Thin-Layer Chromatography (TLC) | General purity | Rapid qualitative analysis. srce.hr |

Fundamental Investigations of Solution and Interfacial Behavior of Butyltripropylammonium Bromide

Solution Thermodynamics and Transport Phenomena

The behavior of butyltripropylammonium bromide in solution is governed by a complex interplay of ion-solvent and ion-ion interactions. These interactions dictate the thermodynamic and transport properties of the system.

Studies on similar tetra-alkylammonium halides indicate that their transport properties, such as molar conductance and diffusion coefficients, are influenced by cation-cation and anion-anion interactions, as well as hydrophobic hydration. For instance, investigations into aqueous solutions of symmetrical tetra-alkylammonium bromides have provided detailed information on the interactions between the constituent ions and water molecules. researchgate.net Research on alkyltrimethylammonium bromides has shown that properties like intradiffusion coefficients are sensitive to the alkyl chain length and the formation of aggregates in solution. elementlabsolutions.com The general trend for bromide salts is high solubility in water, driven by the strong hydration energy of the bromide ion. solubilityofthings.com

Table 1: General Transport Properties of Similar Tetra-alkylammonium Bromides in Aqueous Solution

| Property | General Trend/Observation | Influencing Factors |

| Molar Conductance | Decreases with increasing cation size | Ionic mobility, ion-ion interactions |

| Diffusion Coefficient | Decreases with increasing cation size and concentration | Hydrodynamic radius, solution viscosity, ion-pairing |

| Hydration | Hydrophobic hydration around the alkyl chains | Cation size, alkyl chain length |

Note: This table is based on general trends observed for tetra-alkylammonium bromides and is intended to be illustrative for Butyltripropylammonium bromide.

The solubility and behavior of butyltripropylammonium bromide in non-aqueous and mixed solvent systems are crucial for its application in various chemical processes. While specific data for butyltripropylammonium bromide is limited, information on similar compounds like tetrabutylammonium (B224687) bromide (TBAB) offers valuable insights.

For instance, the solubility of TBAB has been determined in a range of organic solvents. It is highly soluble in methanol (B129727) and acetonitrile (B52724), moderately soluble in acetone, ethanol, and dimethylformamide (DMF), and has very low solubility in toluene. europa.eu This suggests that butyltripropylammonium bromide would exhibit similar trends, with its solubility being dependent on the polarity and nature of the organic solvent. The standard free energies of transfer for tetrabutylammonium bromide from water to water + acetonitrile mixtures have been determined, highlighting the role of the solvent-solvent interactions on the solvation of the tetra-alkylammonium ion. epo.org The use of butyltripropylammonium bromide has been noted in reactions carried out in methanol and ethanol. flinders.edu.au

Table 2: Qualitative Solubility of Tetrabutylammonium Bromide in Various Organic Solvents at 33.4 °C

| Solvent | Solubility |

| Acetonitrile | > 1000 mg/L |

| Methanol | > 1000 mg/L |

| Acetone | 200 – 1000 mg/L |

| Ethanol | 200 – 1000 mg/L |

| Dimethylformamide (DMF) | 200 – 1000 mg/L |

| Toluene | < 1 mg/L |

Source: ECHA Registration Dossier for Tetrabutylammonium bromide. europa.eu It is anticipated that Butyltripropylammonium bromide would exhibit a similar solubility pattern.

The behavior of butyltripropylammonium bromide in solution is also influenced by ion-specific effects, often described by the Hofmeister series. elementlabsolutions.comflinders.edu.aursc.org This series ranks ions based on their ability to structure or disrupt the hydrogen-bonding network of water. The large, "soft" butyltripropylammonium cation is considered a chaotrope, or "order-breaker," which tends to disrupt the structure of water. elementlabsolutions.com

Phase Behavior and Transitions in Butyltripropylammonium Bromide Systems

The phase behavior of butyltripropylammonium bromide, particularly in aqueous systems, reveals interesting phenomena related to its interaction with water at different temperatures and concentrations.

A remarkable property observed in aqueous solutions of some tetraalkylammonium halides is the anomalous behavior of the glass transition temperature (Tg). A study on aqueous solutions of butyltripropylammonium chloride revealed a peculiar rise in the glass transition temperature as the salt concentration decreased. acs.org This is an unusual phenomenon, as typically the Tg of an aqueous solution decreases with increasing water content. This anomalous behavior suggests complex structural changes occurring in the supercooled solution.

While this specific study was conducted on the chloride salt, it is highly probable that aqueous solutions of butyltripropylammonium bromide exhibit a similar anomalous glass transition behavior. acs.orgresearchgate.net General studies on aqueous tetraalkylammonium halide solutions have shown that the glass-forming ability and the concentration dependence of Tg are highly sensitive to the size and shape of the cation and the nature of the anion. acs.orgresearchgate.net The glass transition behavior is a manifestation of the solution's structure and dynamics in the supercooled state.

Quaternary ammonium (B1175870) bromides are known to form clathrate hydrates, also known as semi-clathrate hydrates. In these structures, the cation is encapsulated within a cage-like framework of water molecules. These hydrates are of interest for applications such as gas storage and separation.

While specific studies on clathrate hydrate (B1144303) formation with butyltripropylammonium bromide are not prominent in the literature, extensive research on similar compounds like tetrabutylammonium bromide (TBAB) provides a strong indication of its potential behavior. The formation of these hydrates is dependent on factors such as the size and shape of the quaternary ammonium cation, the concentration of the salt solution, temperature, and pressure. The stability of these clathrate hydrates is a key area of investigation for their practical applications.

Interfacial Phenomena and Surfactant-like Behavior

Role in Complexation and Multilayer Formation

General principles of surfactant and polyelectrolyte interactions suggest that as a quaternary ammonium salt, Butyltripropylammonium bromide would possess the potential to engage in electrostatic interactions and hydrophobic associations, which are the fundamental driving forces for complexation and the layer-by-layer assembly of multilayers. The structure of the cation, featuring a butyl group and three propyl groups, would influence its packing and orientation at interfaces, which in turn would affect the characteristics of any potential complexes or multilayers.

For instance, in the well-studied area of polyelectrolyte-surfactant complexes, the interaction between an ionic polymer and an oppositely charged surfactant like a quaternary ammonium bromide is known to lead to the formation of complex structures. These structures are influenced by factors such as the concentrations of the components, the ionic strength of the solution, and the specific molecular structures of the polymer and the surfactant.

Similarly, the formation of multilayers, often achieved through the layer-by-layer (LbL) assembly technique, relies on the sequential adsorption of oppositely charged species. taylorfrancis.com Cationic surfactants can form a positively charged layer on a substrate, which then facilitates the adsorption of a subsequent anionic layer. The specific architecture of the Butyltripropylammonium cation would be expected to play a role in the thickness, density, and stability of such layers.

While these general principles provide a theoretical framework, the absence of specific experimental data for Butyltripropylammonium bromide prevents a detailed discussion of its unique behavior in complexation and multilayer formation. Further empirical research, including surface tension measurements, spectroscopic analysis, and microscopic imaging of systems containing Butyltripropylammonium bromide, would be necessary to elucidate its specific role and potential applications in these areas.

Butyltripropylammonium Bromide in Catalysis

Phase Transfer Catalysis Mechanisms and Applications

Phase Transfer Catalysis (PTC) is a powerful methodology in synthetic chemistry that enables or accelerates reactions between reactants in heterogeneous systems. In a typical PTC setup, one reactant exists in an aqueous phase (often as an anion) while the organic substrate is in a non-polar organic solvent. These phases are immiscible, and without a catalyst, the reaction is often slow or non-existent due to the inability of the reactants to interact.

The mechanism of PTC involves the action of a phase transfer agent, such as Butyltripropylammonium bromide. google.comgoogle.com The positively charged quaternary ammonium (B1175870) cation pairs with an anion from the aqueous phase. The lipophilic alkyl groups (butyl and propyl) on the cation allow this newly formed ion pair to be extracted from the aqueous phase and transported across the interfacial boundary into the organic phase. Once in the organic phase, the anion is highly reactive, as it is poorly solvated, and can react with the organic substrate. After the reaction, the catalyst cation is released and can return to the aqueous phase to transport another anion, thus continuing the catalytic cycle.

The enhancement of reaction kinetics in phase transfer catalysis occurs at the interface between the two immiscible liquid phases. Butyltripropylammonium bromide, as a phase transfer catalyst, significantly increases the rate of reaction by acting as a transport agent for the reacting anions. google.comgoogle.com

As a phase transfer catalyst, Butyltripropylammonium bromide is suitable for a variety of organic reactions that require the interaction of reactants from immiscible phases. google.comgoogle.com

Alkylation reactions involve the transfer of an alkyl group from one molecule to another. In many cases, this involves a nucleophile (often an anion like a carbanion, alkoxide, or phenoxide) reacting with an alkyl halide. When the nucleophile is generated in an aqueous base but the alkyl halide is only soluble in an organic solvent, PTC is essential. Butyltripropylammonium bromide can transport the nucleophilic anion from the aqueous phase into the organic phase, where it can react with the alkyl halide to form the alkylated product.

General Role of Butyltripropylammonium Bromide in PTC Alkylation

| Step | Action | Phase Location |

|---|---|---|

| 1 | The Butyltripropylammonium cation (Q⁺) pairs with the nucleophilic anion (Nu⁻) from the aqueous phase. | Aqueous Phase |

| 2 | The lipophilic ion pair [Q⁺Nu⁻] is extracted across the interface. | Interface |

| 3 | The ion pair [Q⁺Nu⁻] enters the organic phase. | Organic Phase |

| 4 | The "naked" and highly reactive Nu⁻ attacks the organic substrate (R-X), yielding the product (R-Nu). | Organic Phase |

| 5 | The catalyst cation (Q⁺) pairs with the leaving group anion (X⁻) and returns to the aqueous phase, restarting the cycle. | Interface/Aqueous Phase |

Elimination reactions, such as dehydrohalogenation to form alkenes, often require a strong base. If the organic substrate is in an organic solvent and the base (e.g., hydroxide) is in an aqueous solution, a phase transfer catalyst is needed. Butyltripropylammonium bromide can transport hydroxide (B78521) ions into the organic phase. These transported hydroxide ions are highly active and can act as a strong base to induce the elimination of H-X from the substrate, leading to the formation of a double bond.

Nucleophilic substitution is a cornerstone of organic synthesis where a nucleophile replaces a leaving group on a substrate. When the nucleophile (e.g., cyanide, azide, or halide ions) is water-soluble and the substrate is soluble in an organic medium, PTC is a key enabling technology. Butyltripropylammonium bromide facilitates this by forming an ion pair with the nucleophile and transporting it into the organic phase. This allows the nucleophile to attack the substrate, leading to the substitution product in high yield under mild conditions.

The synthesis of heterocyclic compounds often involves the formation of carbon-heteroatom bonds through alkylation or condensation reactions. Many of these syntheses rely on the reaction of a nucleophilic heteroatom (like nitrogen in an amine or sulfur in a thiol) with an electrophile. PTC, using catalysts like Butyltripropylammonium bromide, can be employed to facilitate these reactions, particularly when the starting materials have different solubility properties. The catalyst can transport an anionic intermediate or a basic catalyst into the organic phase to promote the cyclization or condensation steps necessary to build the heterocyclic ring.

Applications in Organic Reaction Types

Co-catalytic Roles and Synergistic Effects

Butyltripropylammonium bromide, a quaternary ammonium salt, often plays a crucial role as a co-catalyst in various chemical transformations, exhibiting synergistic effects when paired with a primary catalyst. Its function is analogous to the well-studied tetrabutylammonium (B224687) bromide (TBAB), another quaternary ammonium salt widely employed as a phase-transfer catalyst (PTC). fzgxjckxxb.comchemicalbook.com These salts are particularly effective in reactions where reactants are present in immiscible phases, such as a solid-liquid or liquid-liquid system. fzgxjckxxb.com The lipophilic tetra-alkylammonium cation can form an ion pair with an anionic reactant from the aqueous or solid phase, transporting it into the organic phase where the reaction with the organic substrate occurs. chemicalbook.com

A significant area where the co-catalytic and synergistic effects of salts like butyltripropylammonium bromide are prominent is in the synthesis of cyclic carbonates from epoxides and carbon dioxide. In these reactions, the quaternary ammonium bromide works in concert with a metal-based catalyst, such as bimetallic aluminum(salen) complexes or Nb(V) salts. umich.eduscispace.com The bromide ion from the ammonium salt acts as a nucleophile that initiates the ring-opening of the epoxide. This is a critical step that facilitates the subsequent insertion of carbon dioxide. nih.gov The metal complex, in turn, acts as a Lewis acid, coordinating to the epoxide and activating it for the nucleophilic attack by the bromide ion. This dual activation, a hallmark of synergistic catalysis, leads to significantly enhanced reaction rates and allows for milder reaction conditions, such as ambient temperature and pressure. fzgxjckxxb.comumich.edunih.govaaqr.org

Research on analogous systems with TBAB has shown that the concentration of the co-catalyst can have a profound impact on the reaction kinetics. For instance, in the synthesis of cyclic carbonates using a bimetallic aluminum(salen) catalyst, the reaction rate can show a second-order dependence on the concentration of the ammonium bromide. nih.gov This suggests that two molecules of the co-catalyst are involved in the rate-determining step of the catalytic cycle. One molecule provides the bromide for ring-opening, while the other may be involved in the formation of a carbamate (B1207046) intermediate from the reaction of a trace amine impurity (like tributylamine (B1682462) from the decomposition of TBAB) with carbon dioxide. nih.gov

The synergistic effect is not limited to enhancing reaction rates. In some cases, the combination of a primary catalyst and a co-catalyst like butyltripropylammonium bromide can enable reactions that would otherwise not proceed or would require much harsher conditions. umich.edu This highlights the importance of the co-catalyst in creating a more efficient and selective catalytic system.

Catalytic Performance in Homogeneous and Heterogeneous Systems

The catalytic performance of butyltripropylammonium bromide, much like other quaternary ammonium salts, is notable in both homogeneous and heterogeneous catalytic systems. uclouvain.besavemyexams.comwikipedia.orgnih.gov Its versatility stems from its role as a phase-transfer catalyst, which can bridge the gap between different phases where reactants reside. fzgxjckxxb.com

Homogeneous Catalysis

In homogeneous catalysis, the catalyst is in the same phase as the reactants. savemyexams.comsolubilityofthings.com Butyltripropylammonium bromide excels in this domain, particularly in reactions involving an organic phase and a water-soluble inorganic reagent. For example, in the synthesis of various organic compounds, it can facilitate nucleophilic substitution reactions by transporting anions from an aqueous or solid phase into an organic solvent where the substrate is dissolved. chemicalbook.com

A prime example of its application in homogeneous catalysis is the aforementioned synthesis of cyclic carbonates from epoxides and CO2. When used with a soluble metal complex catalyst, the entire reaction can proceed in a single liquid phase (e.g., the epoxide itself as the solvent), making it a homogeneous system. umich.edunih.gov The efficiency of such systems is often high, with excellent yields of the desired cyclic carbonate.

The following table summarizes the performance of a catalytic system composed of a bimetallic aluminum(salen) complex and a quaternary ammonium bromide co-catalyst in the synthesis of various cyclic carbonates, which is representative of the performance expected with butyltripropylammonium bromide.

| Epoxide | Co-catalyst | Temperature (°C) | Pressure (bar CO2) | Time (h) | Yield (%) |

| Ethylene (B1197577) Oxide | Tetrabutylammonium bromide | Ambient | 3 | - | Excellent |

| Propylene (B89431) Oxide | Tetrabutylammonium bromide | Ambient | 1 | - | Excellent |

| Styrene Oxide | Tetrabutylammonium bromide | 26 | 1 | - | High |

| Various Epoxides | Tetrabutylammonium bromide | 80 | 20 | 1 | Excellent |

Data derived from analogous systems using tetrabutylammonium bromide. umich.edunih.govmdpi.com

Heterogeneous Catalysis

In heterogeneous catalysis, the catalyst exists in a different phase from the reactants. wikipedia.orghidenanalytical.com Butyltripropylammonium bromide can also function effectively in such systems, often in what is known as solid-liquid phase-transfer catalysis (SLPTC). fzgxjckxxb.com In SLPTC, the quaternary ammonium salt facilitates the reaction between a solid inorganic salt and a substrate dissolved in an organic solvent. The elimination of the aqueous phase can sometimes lead to increased reactivity and higher selectivity. fzgxjckxxb.com

An important application of heterogeneous catalysis involving co-catalysts like butyltripropylammonium bromide is the use of immobilized or supported catalysts. For instance, metal complexes or ionic liquids can be immobilized on solid supports like silica (B1680970), alumina, or polymers. aaqr.orgrsc.org In these systems, butyltripropylammonium bromide can be used as a mobile co-catalyst in the liquid phase, working in conjunction with the solid-supported primary catalyst. This setup combines the advantages of heterogeneous catalysis, such as easy catalyst separation and recycling, with the high activity and selectivity often associated with homogeneous catalysts. hidenanalytical.com

For example, in the cycloaddition of CO2 to epoxides, a solid catalyst like a metal-organic framework (MOF) or a supported ionic liquid can be used. aaqr.org The addition of butyltripropylammonium bromide as a co-catalyst can significantly enhance the catalytic activity, leading to high conversions and selectivities under relatively mild conditions. aaqr.org

The table below illustrates the performance of various heterogeneous catalytic systems for the synthesis of propylene carbonate, where a quaternary ammonium bromide acts as a co-catalyst.

| Primary Catalyst | Co-catalyst | Temperature (°C) | Pressure (MPa CO2) | Time (h) | Yield (%) |

| Amino-functionalized metal-organic framework (MIM-NH2) | Tetrabutylammonium bromide | 75 | 0.35 | 48 | ≥ 98 |

| Niobium pentachloride (NbCl5) | Tetrabutylammonium bromide | 25 | - | - | High |

Data derived from analogous systems using tetrabutylammonium bromide. scispace.comaaqr.org

The performance of butyltripropylammonium bromide in both homogeneous and heterogeneous systems underscores its utility as a versatile phase-transfer catalyst and co-catalyst, enabling a wide range of chemical transformations with improved efficiency and selectivity.

Butyltripropylammonium Bromide As a Component of Advanced Solvents

Butyltripropylammonium Bromide as an Ionic Liquid

Butyltripropylammonium bromide, a quaternary ammonium (B1175870) salt, possesses properties that classify it as an ionic liquid (IL). Ionic liquids are salts with melting points below 100°C, characterized by their low vapor pressure, high thermal stability, and ability to dissolve a wide range of compounds. mdpi.comalfa-chemistry.com These properties make them attractive as "green" solvents and catalysts in various chemical processes. nih.govmdpi.com The synthesis of similar quaternary ammonium bromides, such as tetrabutylammonium (B224687) bromide (TBABr), is typically achieved through the quaternization of a tertiary amine with an alkyl bromide. For instance, TBABr is produced by the reaction of tributylamine (B1682462) with butyl bromide. phasetransfercatalysis.com

The solvent properties of ionic liquids like butyltripropylammonium bromide are highly tunable. By altering the structure of the cation or anion, physicochemical properties such as density, viscosity, and polarity can be modified to suit specific applications. mdpi.com For instance, in related tetraalkylammonium bromide-based deep eutectic solvents (DESs), the density and viscosity decrease as the alkyl chain length on the cation increases, which in turn increases the molar volume. mdpi.com The choice of the anion also significantly influences the properties.

The properties of these solvents are also temperature-dependent. For many ammonium and phosphonium-based DESs, density and viscosity decrease with increasing temperature, while conductivity increases. elsevierpure.com This behavior is crucial for optimizing process conditions. For example, in a study of tetrapropylammonium (B79313) bromide (TPABr)-based DESs, the density ranged from 1.096 to 1.218 g/cm³, and the viscosity varied significantly from 6.02 to 1510.0 cP over a temperature range of 293.15 to 353.15 K. elsevierpure.com

Interactive Data Table: Physicochemical Properties of a Related Tetrapropylammonium Bromide (TPAB)-Based Deep Eutectic Solvent

| Property | HBD: Ethylene (B1197577) Glycol (1:4) | HBD: Triethylene Glycol (1:3) | HBD: Glycerol (B35011) (1:3) |

| Minimum Melting Point (K) | 249.75 | 253.95 | 257.05 |

| Density Range (g/cm³) | 1.096 - 1.128 | 1.120 - 1.161 | 1.179 - 1.218 |

| Viscosity Range (cP) | 6.02 - 105.3 | 24.7 - 652.1 | 48.9 - 1510.0 |

| Surface Tension Range (mN/m) | 41.9 - 46.8 | 44.2 - 48.7 | 48.5 - 53.2 |

| Conductivity Range (µS/cm) | 167.2 - 11,500 | 258.9 - 8,930 | 185.4 - 6,840 |

| pH Range | 4.837 - 6.950 | 5.129 - 7.110 | 5.341 - 7.290 |

| Data sourced from a study on TPABr-based DESs and is intended to be illustrative of the types of properties exhibited by similar quaternary ammonium bromide systems. elsevierpure.com |

Quaternary ammonium salts like butyltripropylammonium bromide are effective as phase-transfer catalysts (PTCs) in a variety of organic reactions. justia.comchemicalbook.combiomedres.us They facilitate the reaction between reactants located in different phases (e.g., a water-soluble nucleophile and an organic-soluble substrate) by transporting the anionic reactant into the organic phase. nih.govmdpi.com This enhances reaction rates and yields under mild conditions. mdpi.com

For example, tetrabutylammonium bromide (TBABr) has been successfully used as a catalyst in the synthesis of bioactive N-heterocycles, including 1,4-dihydropyridines and 2,4,5-triaryl imidazoles. nih.govchemicalbook.com In some cases, molten TBABr can also act as the solvent, creating a solvent-free reaction environment. nih.govmdpi.com Butyltripropylammonium bromide is mentioned in patent literature as a phase-transfer catalyst for the synthesis of organosilicon compounds. justia.com The choice of the quaternary ammonium salt can influence the catalytic activity; for instance, in one study, benzyltriethyl ammonium chloride showed comparable yields to TBABr, while cetyltrimethylammonium bromide resulted in lower yields. nih.gov

The Appel reaction, which converts alcohols to alkyl halides, is another area where phosphonium (B103445) salts, structurally related to ammonium salts, are used in conjunction with tetrahalomethanes. organic-chemistry.org The versatility of these salts allows them to be used in a range of reactions, including alkylations, oxidations, and esterifications. mdpi.com

Integration into Deep Eutectic Solvents (DESs)

Deep eutectic solvents (DESs) are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) that form a eutectic with a melting point significantly lower than that of the individual components. mdpi.comnih.govresearchgate.net Quaternary ammonium salts, including butyltripropylammonium bromide, are commonly used as the HBA in the formulation of DESs. nih.govnih.gov

In the formation of a DES, the hydrogen bond acceptor, such as the bromide anion of butyltripropylammonium bromide, forms strong hydrogen bonds with the hydrogen bond donor (e.g., a carboxylic acid, alcohol, or amide). nih.govnih.govnih.gov These interactions disrupt the crystal lattice of the individual components, leading to a significant depression of the melting point. mdpi.com The formation of these hydrogen bonds is a critical condition for the creation of a DES. nih.gov

The physicochemical properties of DESs are highly tunable and are significantly influenced by the choice of the HBA and HBD, their molar ratio, and temperature. mdpi.comelsevierpure.com For quaternary ammonium bromide-based DESs, the structure of the cation plays a crucial role in determining these properties.

Density and Viscosity: Generally, for a given HBD, increasing the alkyl chain length on the ammonium cation leads to a decrease in the density and an increase in the viscosity of the DES. mdpi.com This is attributed to the increase in molar volume and stronger van der Waals forces between the longer alkyl chains. The nature of the HBD also has a profound effect; for instance, DESs made with glycerol tend to have higher densities and viscosities compared to those made with ethylene glycol, due to the greater number of hydroxyl groups on glycerol, which leads to a more extensive hydrogen-bonding network. mdpi.com

Conductivity: The ionic conductivity of DESs is inversely related to their viscosity. Therefore, DESs with lower viscosity, often those with shorter alkyl chains on the cation and less viscous HBDs, tend to have higher ionic conductivity. elsevierpure.com

Polarity and Solubility: The polarity of DESs can be tailored by selecting appropriate HBA and HBD components, which in turn affects their ability to dissolve various solutes. This tunability is a key advantage in applications such as extraction and separation. rsc.org

Melting Point: The melting point of a DES is dependent on the specific combination and molar ratio of the HBA and HBD. Interestingly, mixing different quaternary ammonium cations can lead to a further depression of the melting point. A study showed that a ternary mixture of ethylammonium (B1618946) bromide, butylammonium (B8472290) bromide, and urea (B33335) had a lower melting point than the binary DESs formed from either ammonium salt with urea. rsc.org

The capture of carbon dioxide (CO2) is a critical area of research where ionic liquids and DESs are being explored as alternative solvents to traditional amine-based systems. carbonclean.comdtu.dkconcawe.eu The negligible vapor pressure of these solvents is a significant advantage, reducing solvent loss during regeneration. mdpi.com

While specific data on CO2 solubility in butyltripropylammonium bromide itself is limited, studies on related quaternary ammonium bromide systems provide valuable insights. A machine learning study on CO2 solubility included butyltripropylammonium salts as HBAs in their DES dataset, indicating their relevance in this application. mdpi.com The solubility of CO2 in DESs is influenced by pressure, temperature, and the specific composition of the solvent. nih.gov Generally, CO2 solubility increases with increasing pressure and decreasing temperature. nih.govyoutube.com

Research on other tetraalkylammonium bromides, such as tetramethylammonium (B1211777) bromide and tetraethylammonium (B1195904) bromide, has shown that they are effective in capturing CO2, with solubility increasing with pressure and decreasing with temperature. alfa-chemistry.com The interactions between CO2 and the DES components are complex, involving hydrogen bonding and van der Waals forces. nih.gov The basicity of the DES, influenced by both the HBA and HBD, is a key factor, but not the sole determinant, in its CO2 uptake capacity. rsc.org The interplay of hydrogen bonding between the HBA and HBD also plays a crucial role. rsc.org

Electrochemical Studies and Applications of Butyltripropylammonium Bromide Systems

Electrochemical Behavior of the Bromide Anion in Butyltripropylammonium Bromide Electrolytes

The electrochemical characteristics of an electrolyte system containing butyltripropylammonium bromide are primarily dictated by the behavior of the bromide anion (Br⁻) at the electrode surface.

Redox Mechanisms and Intermediates (e.g., Br⁻/Br₂/Br₃⁻ system)

The first step is the oxidation of bromide ions to form the tribromide ion:

The second step, occurring at a higher potential, is the oxidation of the tribromide ion to elemental bromine:

Influence of Solvent and Supporting Electrolytes

Different solvents can alter the kinetics and thermodynamics of the electron transfer. Studies have been conducted in a variety of nonaqueous solvents, including:

Nitrobenzene confex.comutexas.eduhanyang.ac.kr

Acetonitrile (B52724) utexas.eduresearchgate.net

Propylene (B89431) Carbonate utexas.edu

Tetrahydrofuran (THF) utexas.edunih.gov

The choice of cation in the supporting electrolyte, such as the butyltripropylammonium ion, also plays a role. For instance, the solubility and conductivity of electrolytes can be tuned by changing the structure of the quaternary ammonium (B1175870) cation. utexas.edu In some applications, halide salts like quaternary ammonium bromides are added as co-supporting electrolytes to enable or improve electrochemical processes, such as the stripping of aluminum from a passivated surface in THF. nih.gov The presence of other halide ions can also lead to synergistic effects, increasing the efficiency of processes like corrosion inhibition. nih.gov

Butyltripropylammonium Bromide as an Electrolyte in Electrochemical Processes

Quaternary ammonium bromides, including by analogy butyltripropylammonium bromide, are frequently used as electrolytes that can also act as a reagent source, particularly for providing bromide ions. encyclopedia.pubmdpi.com

Electro-oxidation and Electro-reduction Reactions

The core of the electrochemical processes in these systems is the oxidation of the bromide anion at the anode and a corresponding reduction reaction at the cathode.

Anodic Oxidation: The primary anodic reaction is the oxidation of bromide to generate bromine, often via the tribromide intermediate as discussed previously. utexas.edubeilstein-journals.org This in-situ generation of bromine is a key feature, as it avoids the handling of hazardous and toxic molecular bromine. encyclopedia.pubmdpi.com The electrochemically generated bromine is a highly reactive species that can then participate in further chemical reactions. uni-mainz.de

Cathodic Reduction: The cathodic reaction provides the necessary balance for the electrochemical cell. In many organic transformations, the reduction of protons (from additives like water or alcohols) to produce hydrogen gas is a common counter-reaction. mdpi.com In other applications, such as reductive electrosynthesis, a specific organic substrate is reduced at the cathode. nih.gov For example, an alkyl bromide can be reduced at the cathode to generate an alkyl radical for use in carbon-carbon bond formation. nih.gov

Applications in Electrochemical Organic Transformations (e.g., Bromofunctionalization, Epoxidation)

The ability to generate bromine in-situ makes electrolytes like butyltripropylammonium bromide highly useful in electrochemical organic synthesis, particularly for functionalization reactions. encyclopedia.pub This approach is often considered a "green" alternative to traditional chemical methods because it uses electrons as "traceless" reagents, minimizing waste. encyclopedia.pubrsc.org

Bromofunctionalization: This is a major application where an electrochemically generated bromine species adds across a double or triple bond in an organic molecule. encyclopedia.pubmdpi.com Quaternary ammonium bromides like NBu₄Br can serve the dual role of supporting electrolyte and bromide source. encyclopedia.pubmdpi.com

Dibromination of Alkenes and Alkynes: Alkenes can be converted to their corresponding vicinal dibromides. rsc.orgrsc.org This method has been successfully applied to various substrates, including complex naturally derived olefins like terpenes. uni-mainz.de

Bromohydrin and Bromoether Formation: In the presence of water or alcohols as nucleophiles, the reaction can yield bromohydrins or bromoethers, respectively. rsc.org

Bromolactonization: Unsaturated carboxylic acids can undergo electrochemical bromolactonization to form bromoethylated γ-lactones. encyclopedia.pubmdpi.com

Bromocyclization: Tryptophol and its derivatives can be converted to 3a-bromofuranoindolines and 3a-bromopyrroloindolines, which are valuable intermediates in natural product synthesis. uni-mainz.de

Epoxidation: While bromofunctionalization is more common, related oxidative transformations are also possible. For instance, indirect electrochemical oxidation of olefins using halide salts as mediators has been a foundational technique in the field. encyclopedia.pub

Below is a table summarizing representative electrochemical transformations using bromide sources.

| Starting Material | Bromide Source | Other Reagents/Solvent | Product Type | Reference |

| Alkenes | NBu₄Br | O₂, Acetonitrile | Vicinal Dibromide | encyclopedia.pub |

| Alkenes / Alkynes | HBr | CH₃CN | Vicinal Dibromide | rsc.org |

| Unsaturated Carboxylic Acids | NaBr | Acetonitrile | Bromo-γ-lactone | encyclopedia.pubmdpi.com |

| Tryptophol Derivatives | MgBr₂ | Acetonitrile/Water | Brominated Indoline | uni-mainz.de |

| Alkenes | HBr | Water or Alcohols | Bromohydrin or Bromoether | rsc.org |

Electroplating Applications Utilizing Butyltripropylammonium Bromide

Quaternary ammonium salts and bromide-based electrolytes are utilized in electroplating to produce uniform and protective metallic coatings on various substrates. techbriefs.comrsc.orgrsc.org The process can be viewed as an electroplating machine where metal ions in the electrolyte are reduced and deposited onto the cathode during charging. batteryindustry.netwikipedia.org

Aluminum Electroplating: High-temperature molten salt baths containing bromide salts have been developed for electroplating aluminum onto steel and other metals. techbriefs.comchalmers.sescispace.com A quaternary bromide bath (e.g., LiBr-KBr-CsBr) with the addition of AlBr₃ can produce smooth, thick, and adherent aluminum coatings. chalmers.seelsevierpure.comosti.gov These bromide-based systems offer advantages over traditional chloride baths, including lower volatility and the ability to form a diffused aluminum layer that enhances corrosion resistance. techbriefs.comscispace.com

Zinc Electroplating: Bromide-based electrolytes have also been investigated for zinc electroplating as an alternative to more environmentally sensitive chloride and cyanide baths. researchgate.netresearchgate.net Additives, including quaternary ammonium compounds, are often used in these baths to act as "brighteners" or leveling agents, improving the appearance and uniformity of the zinc deposit. rsc.orgrsc.orgresearchgate.netcsircentral.net Studies have shown that quaternary ammonium cations can adsorb onto the cathode surface, inhibiting dendritic growth and leading to more compact and fine-grained coatings. researchgate.net The specific structure of the cation influences the deposition overpotential and the quality of the resulting coating. mdpi.com

Other Metals: The use of fused quaternary ammonium salts for electrodeposition is not limited to aluminum and zinc. Early studies showed that various metals, including copper, nickel, lead, and tin, could be deposited from fused ethyl pyridinium (B92312) bromide electrolytes. scite.ai In chromium plating, bromide salts can be added to the electrolyte to lower the overpotential required for the anodic reaction, which in turn increases the achievable current density for deposition. google.com

Applications in Materials Science and Engineering

Butyltripropylammonium Bromide as a Structure-Directing Agent (SDA) in Zeolite Synthesis

Organic cations, such as quaternary ammonium (B1175870) ions, are fundamental in the synthesis of zeolites, acting as structure-directing agents (SDAs) or templates. atlantis-press.com These organic molecules guide the organization of silicate (B1173343) and aluminate precursors into specific crystalline frameworks during the hydrothermal synthesis process. While direct detailed studies on Butyltripropylammonium bromide are not extensively documented in the provided context, its function can be understood through the well-established roles of analogous quaternary ammonium compounds like Tetrapropylammonium (B79313) Bromide (TPABr) and Cetyltrimethylammonium Bromide (CTAB). researchgate.net The organic SDA is crucial for synthesizing zeolites with higher silicon-to-aluminum ratios, where it fills the pores and stabilizes the porous structure. mdpi.com

The templating mechanism in the formation of microporous materials like MFI-type zeolites (e.g., ZSM-5) involves the organic SDA cation directing the assembly of inorganic building blocks. The size, shape, and charge distribution of the SDA molecule are critical factors that determine the final zeolite framework. The organic cation organizes water molecules and silicate/aluminate species around itself through electrostatic and van der Waals interactions. This organized assembly serves as a template around which the inorganic framework crystallizes.

In the synthesis of MFI-type zeolites, for instance, the tetrapropylammonium (TPA⁺) cation, structurally similar to the butyltripropylammonium cation, fits snugly within the intersecting channels of the MFI framework. This geometric and energetic compatibility is a key driver for the formation of the specific zeolite structure. The process involves the rearrangement of primary building blocks of the zeolite around these cations, leading to the final crystalline product upon crystallization. mdpi.com

The role of the SDA can be multifaceted, contributing to framework filling and charge balancing within the zeolite structure. sylzyhg.com After synthesis, the organic template is typically removed by calcination to open up the micropores, making the zeolite active for catalytic and adsorption applications.

The choice of the structure-directing agent significantly influences the final architecture and physicochemical properties of the synthesized zeolite. This includes critical parameters such as crystal size, morphology, phase purity, and the incorporation of other elements into the framework.

For example, in the synthesis of titanium silicalite-1 (TS-1), a zeolite with an MFI structure, the presence of tetrapropylammonium bromide (TPABr) in the precursor mixture plays a positive role in maintaining high crystallinity and promoting the incorporation of titanium into the zeolite framework. mdpi.com The characteristics of zeolites synthesized using different SDAs can vary significantly, as illustrated by the use of TPABr and CTAB, which can lead to different nanostructures. researchgate.net

The influence of the SDA on zeolite properties is summarized in the table below, based on findings for analogous quaternary ammonium bromides.

| Property | Influence of Structure-Directing Agent |

| Crystallinity | The presence and concentration of the SDA, such as TPABr, can help maintain high crystallinity of the final zeolite product. mdpi.com |

| Phase Purity | The specific molecular structure of the SDA directs the formation of a particular zeolite framework (e.g., MFI, MTW), influencing the phase purity. rsc.org |

| Crystal Size & Morphology | The type of SDA used can remarkably change the size and morphology of the zeolite crystals. mdpi.com |

| Framework Composition | SDAs can affect the incorporation rate of heteroatoms (e.g., Titanium in TS-1) into the zeolite framework. mdpi.com |

| Porosity | In hierarchical zeolites, some SDAs like CTAB can act as mesoporous templates, creating larger pores in addition to the micropores. sylzyhg.com |

Influence on Nanomaterial Synthesis and Morphology (Relevant for similar Quaternary Ammonium Bromides)

Quaternary ammonium bromides are widely utilized as capping agents, templates, or stabilizers in the synthesis of various nanomaterials. Their amphiphilic nature, consisting of a charged hydrophilic head and a hydrophobic tail, allows them to adsorb onto the surface of forming nanoparticles. This surface interaction can control the growth, aggregation, and final morphology of the nanomaterials.

For instance, cationic surfactants like TPAB, tetrabutylammonium (B224687) bromide (TBAB), and CTAB have been employed as electrolytes in the electrochemical synthesis of TiO₂ nanostructures. The choice of the surfactant was found to directly influence the resulting morphology, leading to the formation of nanospheres, nano-ellipses, or nanorods, respectively. researchgate.net This directing role stems from the self-assembly of the surfactant molecules into micelles or other aggregates, which then template the inorganic material's formation.

Role in Polymer and Polyelectrolyte Systems

In polymer science, quaternary ammonium bromides interact with polymers and polyelectrolytes, particularly those bearing an opposite charge, leading to the formation of polymer-surfactant complexes. These interactions are driven primarily by electrostatic forces, with hydrophobic interactions also playing a role.

The interaction between a cationic surfactant like Cetyltrimethylammonium Bromide (CTAB) and an anionic polyelectrolyte such as poly(acrylic acid) (PAA) can induce significant changes in the solution's properties. At certain concentrations, the formation of ion pairs between the surfactant's cationic head group and the polyelectrolyte's anionic groups can lead to the aggregation of polymer chains and even precipitation of an insoluble complex. researchgate.net These interactions can be harnessed to create novel materials with tailored properties for applications ranging from drug delivery to viscosity modification.

Furthermore, quaternary ammonium salts like Tetrabutylammonium Bromide (TBAB) can be incorporated into polymer membranes. These polymer inclusion membranes (PIMs) can be used for the selective extraction and transport of ions from aqueous solutions. In this application, the quaternary ammonium salt acts as an ion carrier within the polymer matrix, facilitating the transport of specific ions across the membrane. mdpi.com The efficiency and selectivity of this transport are highly dependent on the composition of the membrane, including the concentration of the ion carrier. mdpi.com

Advanced Analytical and Computational Investigations

High-Pressure Studies of Butyltripropylammonium Bromide Solutions

High-pressure studies are crucial for understanding the volumetric and transport properties of ionic liquids and their solutions, providing insights into intermolecular interactions and phase behavior under extreme conditions. For Butyltripropylammonium bromide solutions, such investigations would typically involve measuring properties like density, viscosity, and conductivity as a function of pressure.

Expected Research Findings: It would be anticipated that increasing pressure would lead to a systematic increase in the density of Butyltripropylammonium bromide solutions, reflecting the compression of the solvent and the solute. The viscosity would also be expected to rise significantly with pressure, as the increased density restricts molecular motion. Conductivity, conversely, would likely decrease with increasing pressure due to the reduced ionic mobility in the more viscous medium. Thermodynamic parameters derived from these measurements, such as the activation volume for viscous flow, would offer quantitative insights into the pressure-dependent dynamics of the system.

Interactive Data Table: Hypothetical High-Pressure Data for Butyltripropylammonium Bromide Solution

| Pressure (MPa) | Density (g/cm³) | Viscosity (mPa·s) | Conductivity (S/m) |

| 0.1 | 1.050 | 15.2 | 0.85 |

| 50 | 1.075 | 25.8 | 0.62 |

| 100 | 1.098 | 43.9 | 0.45 |

| 150 | 1.120 | 74.6 | 0.32 |

| 200 | 1.141 | 126.8 | 0.23 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamic and Structural Analysis

NMR spectroscopy is a powerful, non-invasive technique for probing the structure and dynamics of molecules at the atomic level. wikipedia.org

Solute-Solvent Dynamics in Solution

In solution, NMR studies, particularly measurements of relaxation times (T1 and T2) and diffusion coefficients (using Pulsed-Field Gradient NMR), would elucidate the motional behavior of the Butyltripropylammonium cation and its interactions with solvent molecules.

Detailed Research Findings: By analyzing the relaxation rates of the different proton and carbon nuclei within the butyl and propyl chains, researchers could determine the rotational correlation times for various parts of the cation. This would reveal the degree of motional freedom of the alkyl chains. Diffusion measurements would provide information on the translational motion of the cation as a whole, shedding light on the extent of ion pairing and the formation of aggregates in solution.

Conformational Analysis of the Butyltripropylammonium Cation in Materials

The conformation of the Butyltripropylammonium cation, particularly the arrangement of its flexible butyl and propyl chains, is critical to its function in various materials. High-resolution solution-state NMR, employing techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space proton-proton distance constraints.

Detailed Research Findings: These experimental constraints, when combined with quantum mechanical calculations, allow for the determination of the preferred conformations of the cation in different environments. nih.gov For the Butyltripropylammonium cation, this would involve determining the torsional angles along the C-C and C-N bonds of the alkyl chains.

Solid-State NMR for Material Characterization

Solid-state NMR (ssNMR) is indispensable for characterizing the structure and dynamics of materials where long-range order may be absent, or when studying insoluble polymers and composites. bruker.comnih.gov

Detailed Research Findings: For materials incorporating Butyltripropylammonium bromide, techniques like Cross-Polarization Magic-Angle Spinning (CPMAS) would provide high-resolution 13C spectra, allowing for the identification of different carbon environments and providing clues about the packing of the cations in the solid state. emory.edu Variable-temperature ssNMR experiments could reveal information about motional processes, such as the rotation of methyl groups or larger-scale motions of the alkyl chains, by analyzing changes in linewidths and relaxation times. rsc.org

Raman Spectroscopy for Molecular Interactions and Hydrogen Bonding

Raman spectroscopy is a vibrational spectroscopy technique that is highly sensitive to molecular structure, symmetry, and intermolecular interactions, including hydrogen bonding.

Detailed Research Findings: In studies of Butyltripropylammonium bromide, particularly in protic solvents, Raman spectroscopy could probe the interactions between the bromide anion and solvent molecules. Changes in the vibrational modes of the solvent (e.g., the O-H stretching band of water or alcohols) upon addition of the salt would indicate the formation of hydrogen bonds with the bromide ion. Furthermore, subtle shifts in the C-H stretching and bending modes of the Butyltripropylammonium cation could provide information about cation-anion and cation-solvent interactions.

X-ray Diffraction and Crystallography for Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. bu.eduwordpress.com

Detailed Research Findings: A successful crystallographic analysis of Butyltripropylammonium bromide would yield a wealth of structural information. This includes the precise bond lengths, bond angles, and torsion angles within the Butyltripropylammonium cation, as well as the symmetry of the crystal lattice (space group) and the dimensions of the unit cell. Crucially, it would reveal the packing arrangement of the cations and bromide anions in the crystal, detailing the nature and geometry of any close contacts, such as C-H···Br interactions. A search of the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures, did not yield a specific entry for Butyltripropylammonium bromide at the time of this writing. psds.ac.ukre3data.orgnih.gov

Interactive Data Table: Illustrative Crystallographic Data for a Quaternary Ammonium (B1175870) Bromide

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 109.45 |

| γ (°) | 90 |

| Volume (ų) | 1887.6 |

| Z | 4 |

Crystal Structure of Butyltripropylammonium Bromide Clathrate Hydrates

Tetra-n-butylammonium bromide (TBAB) is well-known for forming semiclathrate hydrates, which are crystalline compounds of ions and water that have applications in areas like air conditioning and thermal energy storage. eurekalert.org These hydrates are composed of a guest molecule, in this case, the tetra-n-butylammonium (TBA) cation, enclosed within a hydrogen-bonded cage of water molecules. eurekalert.org

The crystal structure of TBAB hydrates has been a subject of extensive research, with several different forms identified depending on factors such as the salt concentration in the aqueous solution. researchgate.net Two of the most stable and commonly reported structures are known as Type A and Type B. mdpi.com

Type A (e.g., TBAB·26H₂O): This form is typically tetragonal. researchgate.netmdpi.com For many years, its precise crystal structure was unresolved, presenting a long-standing scientific puzzle. eurekalert.org Recent studies using synchrotron radiation have successfully determined the structure, revealing a unique tetragonal superstructure. eurekalert.org This structure accommodates the TBA cation in a novel cage configuration, which helps explain the material's heat storage properties. eurekalert.org

Type B (e.g., TBAB·38H₂O): This form is typically orthorhombic. researchgate.netmdpi.com Its detailed structure has been determined, showing that the TBA cations are located at the center of cages described as two tetrakaidecahedrons and two pentakaidecahedra. mdpi.com

Single-crystal X-ray structure analysis has been instrumental in studying these hydrates. nih.gov Research has identified three distinct tetragonal TBAB ionic clathrate hydrates (TBAB·38.1H₂O, TBAB·32.5H₂O, and TBAB·26.4H₂O) that are all based on the same water lattice of tetragonal structure I (TS-I) but differ in how the bromide anions are included and how the TBA cations are arranged. nih.gov These studies have revealed that the butyl group of the cation can be inserted into not only the large T and P cavities but also the small D cavities of the water lattice. nih.gov

Table 1: Comparison of Major TBAB Semiclathrate Hydrate (B1144303) Structures

| Feature | Type A Hydrate | Type B Hydrate |

| Typical Formula | TBAB·26H₂O | TBAB·38H₂O |

| Crystal System | Tetragonal | Orthorhombic |

| Cation Location | Center of three tetrakaidecahedra and one pentakaidecahedron (suggested). mdpi.com | Center of two tetrakaidecahedra and two pentakaidecahedra. mdpi.com |

| Formation Condition | Generally more stable at higher mass concentrations (>20 wt%). mdpi.com | Generally more stable in dilute solutions. mdpi.com |

Examination of Bromide Ion Interactions in Crystalline Structures

The bromide anion (Br⁻) plays a crucial role in the formation and stabilization of the semiclathrate hydrate's crystalline structure. Unlike a simple guest molecule, the anion becomes an integral part of the host framework. mdpi.com X-ray crystallography, an experimental science for determining the atomic and molecular structure of a crystal, is a primary method for investigating these interactions. wikipedia.orgnih.gov

Structural studies have shown that the host framework is constructed not just by water molecules but by both bromide ions and water molecules linked through hydrogen bonds. mdpi.com In a significant finding, it was demonstrated that the Br⁻ anion can be directly incorporated into the water lattice by replacing two water molecules. nih.gov This integration of the anion into the hydrogen-bonded network is a defining characteristic of these semiclathrate hydrates.

Computational Chemistry and Machine Learning Approaches

Computational methods are increasingly vital for understanding and predicting the behavior of complex chemical systems like those involving Tetra-n-butylammonium bromide.

Molecular Dynamics Simulations of Butyltripropylammonium Bromide Systems

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules. For systems containing quaternary ammonium salts, MD simulations can provide detailed insights into their structure, dynamics, and transport properties. researchgate.net

Simulations using realistic atomistic models can track processes such as the self-assembly of surfactants into micelles, monomer addition and detachment, and micelle fusion over time. nih.gov These studies can reveal the structure of the resulting aggregates, such as spheroidal micelles with a hydrophobic core and a hydrophilic corona, and identify the presence of a Stern layer composed of counterions like bromide. nih.gov Furthermore, MD simulations can describe the solvation of the ions and headgroups by water molecules, showing the extent of water penetration into the micelle structure. nih.gov For ionic liquids, MD simulations are used to characterize structural features through radial distribution functions and to describe the system's dynamics by studying velocity autocorrelation functions and mean-square displacement of the ions. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, also known as ab initio quantum chemistry, solve the electronic Schrödinger equation to determine the electronic structure and properties of molecules from first principles. colab.wsnih.gov These methods are used to predict a wide variety of properties, including molecular geometries, thermochemistry, and spectroscopic quantities. nih.gov

Techniques such as Density Functional Theory (DFT) are employed to perform geometry optimizations and calculate enthalpies, Gibbs free energy, Mulliken charges, and spin densities. nrel.gov For instance, the M06-2X functional with a def2-TZVP basis set has been shown to offer a favorable balance between accuracy and computational cost for such calculations on organic molecules. nrel.gov These computational approaches can be used to analyze chemical reaction pathways, including the energies of transition states and associated equilibria. rsc.org For a compound like Tetra-n-butylammonium bromide, quantum chemical calculations can provide a fundamental understanding of its electronic properties, the nature of the ionic bond between the cation and the bromide anion, and its interactions with surrounding water molecules in hydrate structures.

Table 2: Overview of Computational Methods and Their Applications

| Computational Method | Primary Application | Insights Gained for Quaternary Ammonium Systems |

| Molecular Dynamics (MD) | Simulating the physical movement of atoms and molecules over time. | Self-assembly, micelle formation, ion transport properties, solvation structure, dynamic processes. researchgate.netnih.gov |

| Quantum Chemistry (e.g., DFT) | Calculating electronic structure and molecular properties from first principles. | Molecular geometry, reaction energies, thermochemistry, electronic properties, bond characteristics, charge distribution. nih.govnrel.govrsc.org |

| Machine Learning (ML) | Predicting properties based on patterns in existing experimental data. | Prediction of physicochemical properties (e.g., melting point, partition coefficients), ADME properties, and phase behavior of mixtures. nih.govnih.govarxiv.org |

Machine Learning Models for Property Prediction in Butyltripropylammonium Bromide-Containing Mixtures

Machine learning (ML) has emerged as a powerful tool for modeling quantitative structure-property relationships (QSPR) and predicting molecular properties without the need for direct experimentation. nih.gov These models are trained on existing datasets to learn the complex relationships between a molecule's structure and its physical, chemical, or biological properties. nih.gov

Software packages like Chemprop, which implements directed message-passing neural networks (D-MPNNs), have demonstrated state-of-the-art performance in predicting a wide range of properties, including partition coefficients, reaction barrier heights, and absorption spectra. nih.gov ML frameworks can be designed to be modular, allowing for the integration of various molecular embedding techniques with modern algorithms like Gradient Boosting, XGBoost, and LightGBM to predict fundamental properties such as melting point, boiling point, and vapor pressure. arxiv.orgresearchgate.net For mixtures containing Tetra-n-butylammonium bromide, these models could be applied to predict key performance metrics relevant to their applications, such as the thermal energy storage capacity of hydrate slurries or the efficiency of gas separation processes, thereby accelerating the design and optimization of new materials. nih.gov

Future Research Directions and Emerging Applications

Exploration of Novel Butyltripropylammonium Bromide Derivatives

Future research will likely focus on the synthesis of "task-specific" derivatives, where functional groups are covalently attached to the Butyltripropylammonium cation to impart specific chemical or physical properties. sigmaaldrich.comresearchgate.netresearchgate.net This approach transforms the compound from a simple salt into a highly specialized molecule designed for targeted applications.

The primary strategies for creating these derivatives involve modifying the existing alkyl chains (butyl or propyl groups) or introducing new functionalized substituents. Research in this area could lead to the development of:

Catalytic Derivatives: By incorporating moieties such as hydroxyl, carboxyl, or sulfonic acid groups, novel derivatives could function as catalysts in organic synthesis. sigmaaldrich.com These task-specific ionic liquids can offer advantages in terms of recyclability and reaction efficiency.

Extraction and Separation Agents: Functional groups capable of chelating metal ions or forming specific interactions (e.g., hydrogen bonding, π-π stacking) can be introduced to create derivatives for advanced extraction and separation processes in hydrometallurgy or environmental remediation. nih.gov

Polymerizable Monomers: The addition of polymerizable groups, such as methacrylates or styrenics, would allow Butyltripropylammonium bromide to be incorporated directly into polymer chains. nih.gov This creates polymers with inherent properties of the salt, such as conductivity or antimicrobial activity, permanently integrated into the material's backbone. researchgate.netnih.gov

Biodegradable Derivatives: To address environmental concerns, research into derivatives featuring biodegradable linkers, such as esters or amides, or moieties derived from renewable sources like sugars, is a promising direction. acs.org

| Functional Group | Potential Application | Rationale |

|---|---|---|

| -OH, -COOH, -SO3H | Acid/Base Catalysis | Provides active sites for catalytic reactions, creating a recyclable "catalyst-solvent" system. |

| Thiol (-SH), Amine (-NH2) | Metal Ion Extraction | Acts as a chelating agent to selectively bind with heavy or precious metals for separation. |

| Methacrylate/Acrylate | Antimicrobial Polymers | Allows for covalent bonding into polymer networks for non-leaching, long-lasting antimicrobial surfaces. |

| Organosilane (e.g., -Si(OCH3)3) | Surface Modification | Enables grafting onto silica (B1680970) or glass surfaces to create functional coatings. |

| D-glucose or other sugar moieties | Enhanced Biodegradability | Introduces a biologically recognizable unit to facilitate environmental degradation after use. acs.org |

Sustainable and Green Chemistry Aspects in Butyltripropylammonium Bromide Research

The alignment of Butyltripropylammonium bromide with the principles of green chemistry is a critical area for future investigation. While ionic liquids are often termed "green solvents" due to their low volatility and thermal stability, a comprehensive assessment is necessary to validate this claim. researchgate.netjscimedcentral.com

Key research directions include:

Biodegradability and Ecotoxicity Studies: A significant knowledge gap exists regarding the environmental fate of many quaternary ammonium (B1175870) salts. acs.orgnih.gov Future studies must rigorously evaluate the biodegradability of Butyltripropylammonium bromide in various environments (aerobic and anaerobic). researchgate.netresearchgate.net This includes identifying potential degradation pathways, determining the persistence of the cation, and assessing the ecotoxicity of the compound and its byproducts on aquatic and terrestrial organisms.

Life Cycle Assessment (LCA): To truly understand its environmental impact, a "cradle-to-grave" Life Cycle Assessment is imperative. rsc.org This analysis would quantify the environmental footprint associated with its synthesis (including raw materials and energy consumption), its use phase (e.g., energy required for recycling), and its end-of-life stage (disposal or degradation). researchgate.net Such studies are crucial to avoid simply shifting the environmental burden from one area (air pollution from volatile solvents) to another (water contamination). rsc.org

Application as a Green Reaction Medium: Research into its use as a recyclable solvent or catalyst for organic reactions can contribute to greener chemical processes. researchgate.netresearchgate.net Its efficacy in replacing hazardous volatile organic compounds (VOCs) in various synthetic applications warrants further exploration. mdpi.com

Integration of Butyltripropylammonium Bromide in Multifunctional Materials

The unique properties of QAS, such as their ionic nature and antimicrobial activity, make them excellent candidates for integration into advanced materials. Future work on Butyltripropylammonium bromide is expected to explore its role in creating materials with enhanced or multiple functions.

Emerging applications include: